molecular formula C10H8Cl2O B14662010 2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- CAS No. 41501-68-2

2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)-

Cat. No.: B14662010
CAS No.: 41501-68-2
M. Wt: 215.07 g/mol
InChI Key: DXWSSQFFZRINDV-UHFFFAOYSA-N
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Description

2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- is an organic compound with the molecular formula C10H8Cl2O. It is a derivative of chalcone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a propenone group (a type of α,β-unsaturated carbonyl compound) substituted with two chlorine atoms and a 4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and 3,3-dichloroacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature, followed by acidification to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to saturated alcohols.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Amines, thiols.

Scientific Research Applications

2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- involves its interaction with cellular targets. The α,β-unsaturated carbonyl group can undergo Michael addition with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes. This interaction can disrupt normal cellular functions, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 3,3-dichloro-1-phenyl-: Similar structure but lacks the 4-methyl group.

    2-Propen-1-one, 3,3-dichloro-1-(4-chlorophenyl)-: Similar structure but has a 4-chloro group instead of a 4-methyl group.

    2-Propen-1-one, 3,3-dichloro-1-(4-methoxyphenyl)-: Similar structure but has a 4-methoxy group instead of a 4-methyl group.

Uniqueness

The presence of the 4-methyl group in 2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- imparts unique chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a distinct entity in its class.

Properties

CAS No.

41501-68-2

Molecular Formula

C10H8Cl2O

Molecular Weight

215.07 g/mol

IUPAC Name

3,3-dichloro-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C10H8Cl2O/c1-7-2-4-8(5-3-7)9(13)6-10(11)12/h2-6H,1H3

InChI Key

DXWSSQFFZRINDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C(Cl)Cl

Origin of Product

United States

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